

What is the structure of N-methyl-N'-(azide-PEG3)-Cy3?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-methyl-N'-(azide-PEG3)-Cy3*

Cat. No.: B1193303

[Get Quote](#)

Technical Guide: N-methyl-N'-(azide-PEG3)-Cy3

Audience: Researchers, scientists, and drug development professionals.

Core Introduction

N-methyl-N'-(azide-PEG3)-Cy3 is a specialized fluorescent labeling reagent that integrates a bright and photostable cyanine dye (Cy3) with a flexible polyethylene glycol (PEG) linker, terminated by a reactive azide (N_3) group. This trifunctional structure makes it an invaluable tool in bioorthogonal chemistry, particularly for labeling and visualizing biomolecules.

The core of the molecule is the Cy3 fluorophore, known for its strong absorption and emission in the orange-red region of the visible spectrum.^[1] This is connected to a hydrophilic 3-unit PEG spacer, which enhances the molecule's solubility in aqueous buffers and minimizes steric hindrance.^{[2][3]} The terminal azide group is the key reactive handle, enabling covalent attachment to molecules containing alkyne or strained cyclooctyne groups via "click chemistry".^{[4][5]}

Its primary application lies in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where it can serve as a fluorescently tagged linker.^{[4][5][6]} The ability to fluorescently label target proteins or other molecules allows for their visualization and tracking in various biological assays through techniques like fluorescence microscopy and flow cytometry.

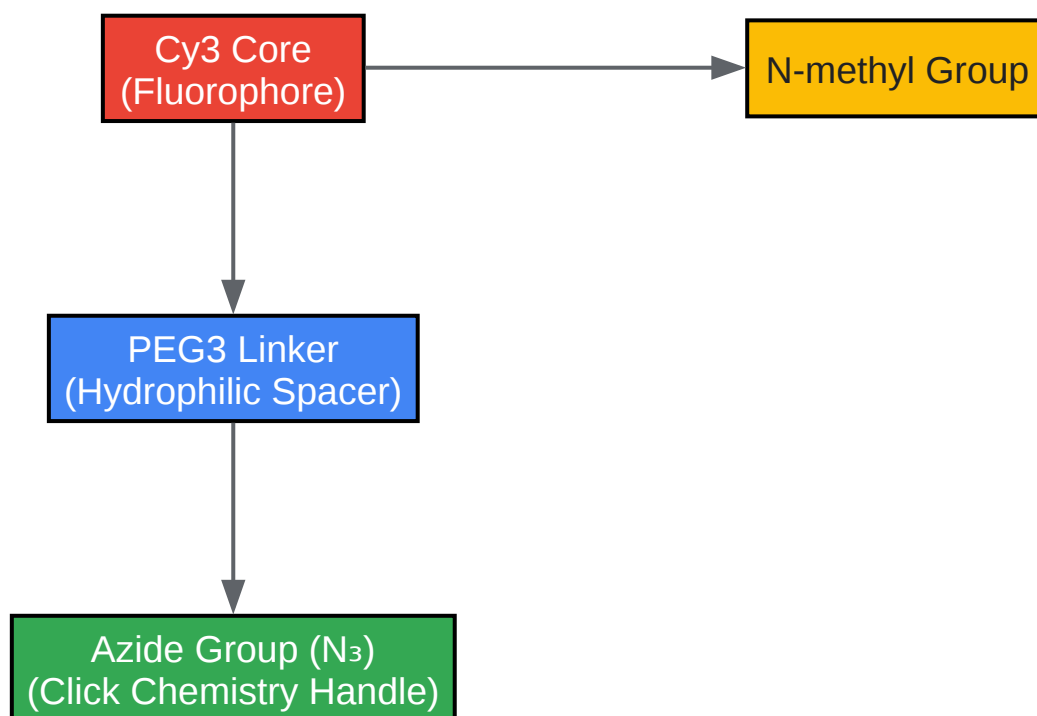
Physicochemical and Spectroscopic Properties

The quantitative data for **N-methyl-N'-(azide-PEG3)-Cy3** are summarized below. These properties are critical for designing and executing labeling experiments.

Property	Value	Source
CAS Number	2107273-16-3	[2] [3] [4] [7]
Molecular Formula	C ₃₂ H ₄₂ ClN ₅ O ₃	[2] [3]
Molecular Weight	~580.2 g/mol	[3] [7] [8]
Excitation Max (λ _{ex})	555 nm	[2] [7] [9]
Emission Max (λ _{em})	570 nm	[2] [7] [9]
Purity	≥95%	[3] [7]
Solubility	Soluble in DMF, DMSO	[9]
Appearance	Pink Solid	[9]
Storage Conditions	-20°C, protect from light	[2] [3] [9]

Molecular Structure and Functional Components

The structure of **N-methyl-N'-(azide-PEG3)-Cy3** is composed of three key functional domains: the fluorescent reporter (Cy3), the spacer arm (PEG3), and the reactive handle (azide).



[Click to download full resolution via product page](#)

Functional components of the **N-methyl-N'-(azide-PEG3)-Cy3** molecule.

Experimental Protocols: Biomolecule Labeling via Click Chemistry

This molecule is primarily used in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.^{[4][5]} Below is a general protocol for labeling an alkyne-modified protein with **N-methyl-N'-(azide-PEG3)-Cy3** using CuAAC.

Materials:

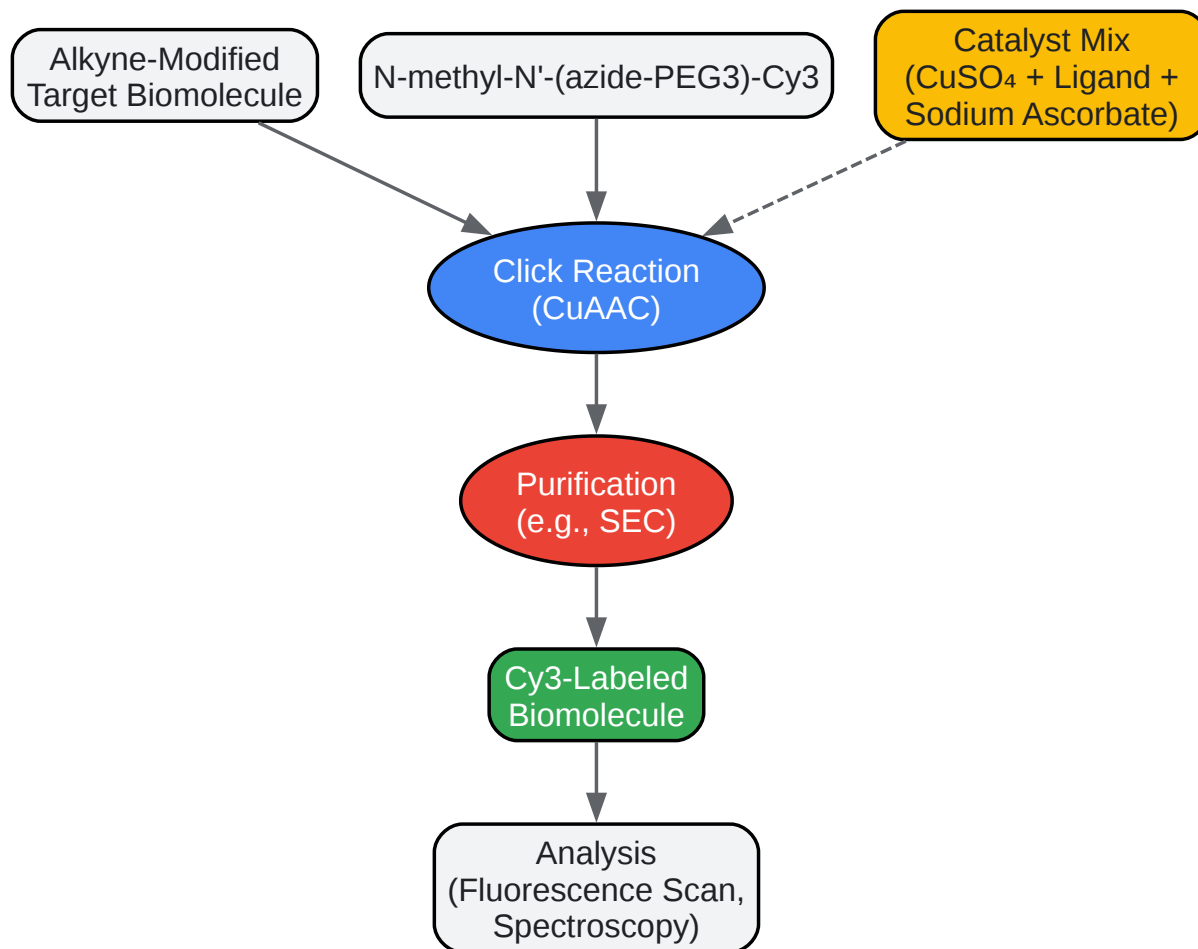
- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
- **N-methyl-N'-(azide-PEG3)-Cy3** (prepare a 10 mM stock solution in DMSO).
- Copper(II) sulfate (CuSO₄) (100 mM stock in water).
- Sodium ascorbate (1 M stock in water, freshly prepared).
- TBTA or other copper-coordinating ligand (10 mM stock in DMSO).

Methodology:

- **Reaction Setup:** In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 10-50 μ M) with a 5 to 10-fold molar excess of **N-methyl-N'-(azide-PEG3)-Cy3** from the stock solution.
- **Catalyst Preparation:** In a separate tube, pre-mix the catalyst components. Add CuSO_4 to the TBTA ligand solution at a 1:5 molar ratio. This complex prevents the oxidation of the copper catalyst.
- **Initiation of Reaction:** Add the CuSO_4 /TBTA mixture to the protein/dye solution to a final concentration of 1 mM CuSO_4 .
- **Reduction:** Immediately initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM. This reduces Cu(II) to the active Cu(I) state.
- **Incubation:** Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
- **Purification:** Upon completion, remove the unreacted dye and catalyst components. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
- **Verification:** Confirm successful labeling by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for the Cy3 dye) or by SDS-PAGE followed by in-gel fluorescence scanning.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a typical biomolecule labeling experiment using the CuAAC click chemistry reaction.



[Click to download full resolution via product page](#)

Workflow for labeling a biomolecule with **N-methyl-N'-(azide-PEG3)-Cy3**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. teubio.com [teubio.com]

- 3. N-methyl-N'-(azide-PEG3)-Cy3_2107273-16-3_新研博美 [xinyanbm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. N-methyl-N'-(azide-PEG3)-Cy3 | CAS:2107273-16-3 | AxisPharm [axispharm.com]
- 8. バイオラベリング用蛍光色素標識試薬 | Cyanine Labeling Reagent | フナコシ [funakoshi.co.jp]
- 9. Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- To cite this document: BenchChem. [What is the structure of N-methyl-N'-(azide-PEG3)-Cy3?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193303#what-is-the-structure-of-n-methyl-n-azide-peg3-cy3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com